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Pomalidomide-PEG3-CO2H

Cat. No.: B2641921
M. Wt: 477.5 g/mol
InChI Key: QBYOEHKZQIFBGV-UHFFFAOYSA-N
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Description

Overview of Targeted Protein Degradation (TPD)

Targeted protein degradation is an innovative therapeutic modality that harnesses the cell's own protein disposal machinery to eliminate specific proteins of interest, particularly those implicated in disease. nih.govnih.gov Unlike traditional inhibitors that merely block a protein's function, TPD aims to completely remove the protein from the cell, offering potential advantages in terms of efficacy and the ability to overcome drug resistance. nih.govchemenu.com This approach has gained considerable traction as it provides a pathway to address protein targets that have been historically considered "undruggable" with conventional small molecule inhibitors. nih.govemolecules.com

Historical Context and Evolution of TPD Strategies

The concept of targeted protein degradation has its roots in the fundamental discoveries of the cellular protein degradation machinery. In the 1980s, researchers identified a non-lysosomal, ATP-dependent proteolytic pathway and the role of a small polypeptide, later named ubiquitin, in marking proteins for degradation. protein-degradation.org The subsequent discovery of the proteasome, the multi-protein complex responsible for degrading these ubiquitinated proteins, further laid the groundwork for the field. protein-degradation.org The early 2000s saw the initial proof-of-concept for PROTACs, which were initially peptide-based. nih.gov A major breakthrough occurred with the discovery that immunomodulatory drugs (IMiDs) like thalidomide (B1683933) and its derivatives, lenalidomide (B1683929) and pomalidomide (B1683931), function as "molecular glues" that redirect the activity of the E3 ligase Cereblon (CRBN). protein-degradation.orgresearchgate.net This discovery not only provided a highly drug-like ligand for E3 ligases but also clinically validated the concept of repurposing the cellular degradation machinery. researchgate.net This has led to the development of more drug-like, small-molecule PROTACs and a surge of interest in TPD as a therapeutic strategy, with the first rational PROTAC degrader entering clinical trials in 2019. nih.govnih.gov

Ubiquitin-Proteasome System (UPS) in Cellular Homeostasis

The Ubiquitin-Proteasome System (UPS) is a primary mechanism for the controlled degradation of intracellular proteins, playing a critical role in maintaining cellular health and function, a state known as homeostasis. frontiersin.orgsustainability-directory.comtocris.com This system is responsible for the degradation of short-lived, misfolded, or damaged proteins, thereby regulating a vast array of cellular processes including cell cycle progression, signal transduction, and immune responses. frontiersin.orgtocris.comnih.gov The process involves a highly regulated enzymatic cascade that attaches a chain of ubiquitin molecules to a target protein. youtube.com This polyubiquitin (B1169507) chain acts as a signal, marking the protein for recognition and subsequent degradation by the proteasome, a large protease complex. nih.govyoutube.com Dysregulation of the UPS can lead to the abnormal accumulation of proteins, a hallmark of various diseases, including cancer and neurodegenerative disorders. frontiersin.orgtocris.com

Mechanisms of Protein Degradation: Proteolysis-Targeting Chimeras (PROTACs) vs. Molecular Glues

Within the realm of targeted protein degradation, two principal strategies have emerged: Proteolysis-Targeting Chimeras (PROTACs) and molecular glues. emolecules.combiochempeg.com While both leverage the Ubiquitin-Proteasome System to eliminate target proteins, they differ fundamentally in their structure and mechanism of action. chemenu.combiochempeg.com

PROTACs are heterobifunctional molecules engineered to induce the degradation of a specific protein of interest. researchgate.netrsc.org They consist of two distinct ligands connected by a chemical linker. chemenu.comsymeres.com One ligand is designed to bind to the target protein, while the other ligand recruits an E3 ubiquitin ligase. researchgate.net By simultaneously binding to both the target protein and the E3 ligase, the PROTAC brings them into close proximity, forming a ternary complex. researchgate.nethybrigenics-services.com This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. researchgate.net The polyubiquitinated target protein is then recognized and degraded by the proteasome. researchgate.net A key feature of PROTACs is their catalytic nature; once the target protein is degraded, the PROTAC can be released to engage another target protein molecule, allowing for sustained protein degradation at low compound concentrations. researchgate.net The modular nature of PROTACs, with distinct components for target binding, E3 ligase recruitment, and the connecting linker, allows for rational design and optimization. researchgate.netsymeres.com

In contrast to the bifunctional nature of PROTACs, molecular glues are typically smaller, single molecules that induce or stabilize the interaction between an E3 ligase and a target protein. biochempeg.comsygnaturediscovery.com They function by binding to a component of the E3 ligase complex, often the substrate receptor, and altering its surface to create a new binding interface for a target protein that would not normally be recognized. emolecules.combiochempeg.com This induced interaction leads to the ubiquitination and subsequent degradation of the "neo-substrate." nih.gov The discovery of molecular glues has often been serendipitous, with the classic example being the immunomodulatory drugs (IMiDs) like thalidomide, which were later found to act as molecular glues for the CRBN E3 ligase. emolecules.comprotein-degradation.org While their smaller size can offer advantages in terms of cell permeability and pharmacokinetic properties, the rational design of molecular glues is generally considered more challenging than that of PROTACs. biochempeg.comsygnaturediscovery.com

Pomalidomide as a Cereblon (CRBN) E3 Ubiquitin Ligase Ligand

Pomalidomide is a derivative of thalidomide and is recognized as a potent ligand for Cereblon (CRBN), a substrate receptor protein within the Cullin 4-RING E3 ubiquitin ligase (CRL4) complex. ubpbio.comnih.govrsc.org The binding of pomalidomide to CRBN modulates the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific target proteins, notably the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). rsc.orgnih.gov This mechanism underlies the therapeutic effects of pomalidomide in certain cancers, such as multiple myeloma. nih.gov Due to its high affinity and well-characterized interaction with CRBN, pomalidomide has been widely adopted as a crucial component in the design of PROTACs. ubpbio.commedchemexpress.com By incorporating a pomalidomide moiety, researchers can effectively hijack the CRL4-CRBN E3 ligase to target a wide range of other proteins for degradation. nih.gov

Chemical Properties of PEG Linkers in Bioconjugation

PEG linkers are synthetic polymers composed of repeating ethylene (B1197577) oxide units. chempep.com Their key properties that are advantageous in bioconjugation include:

Biocompatibility and Low Immunogenicity: PEG is generally considered biologically inert, non-toxic, and elicits a minimal immune response. chempep.comthermofisher.com

Flexibility: The carbon-oxygen bonds within the PEG chain can rotate freely, providing significant conformational flexibility to the linker. chempep.com

Importance of Linker Length and Flexibility in Ternary Complex Formation

The length and flexibility of the linker are critical parameters that influence the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase. nih.gov

Linker Length: An optimal linker length is crucial for bringing the target protein and the E3 ligase into the correct proximity and orientation for efficient ubiquitination. nih.govexplorationpub.com A linker that is too short may cause steric hindrance, preventing the simultaneous binding of both proteins. explorationpub.com Conversely, a linker that is too long might not effectively bring the two proteins together. explorationpub.com The use of PEG linkers of varying lengths allows for the systematic optimization of this parameter. biochempeg.com

Linker Flexibility: A degree of flexibility in the linker can be advantageous, allowing the PROTAC to adopt a conformation that facilitates the formation of a stable ternary complex. nih.govresearchgate.net However, excessive flexibility can sometimes be detrimental. nih.gov PEG linkers provide a good balance of flexibility for many PROTAC applications.

PEG Linkers and Solubility/Membrane Permeability Considerations

A significant challenge in PROTAC development is achieving good cell permeability, as these molecules often have a high molecular weight and fall outside the typical "rule of five" for drug-likeness.

Solubility: The hydrophilic nature of PEG linkers can significantly enhance the aqueous solubility of PROTACs, which is often a prerequisite for good bioavailability. biochempeg.comprecisepeg.comprecisepeg.com

Membrane Permeability: The impact of PEG linkers on membrane permeability is more complex. While increased polarity from the PEG chain can sometimes hinder passive diffusion across cell membranes, studies have shown that the conformational flexibility of PEG linkers can allow the PROTAC to adopt a more compact, less polar conformation that is more amenable to crossing the cell membrane. nih.govacs.org The ability of a PROTAC to dynamically change its shape in different environments, a concept known as "molecular chameleonicity," can be influenced by the linker and is an important factor for cell permeability. acs.org

Pomalidomide-PEG3-CO2H: A Key Building Block in PROTAC Synthesis

This compound is a synthetic, bifunctional molecule that serves as a fundamental building block in the development of Proteolysis-Targeting Chimeras (PROTACs). scientificlabs.iechemicalbook.comdv-expert.org PROTACs are a revolutionary class of therapeutic agents designed for targeted protein degradation, a novel strategy in drug discovery. scientificlabs.ie This technology utilizes the cell's own ubiquitin-proteasome system to specifically eliminate disease-causing proteins. this compound is an E3 ligase ligand-linker conjugate, meaning it combines a component that recruits an E3 ubiquitin ligase with a linker chain ready for attachment to a target protein ligand. targetmol.comtargetmol.combiocompare.com

The utility of building blocks like this compound lies in their ability to facilitate the modular and efficient synthesis of PROTAC libraries. scientificlabs.iechemicalbook.comsigmaaldrich.com Researchers can perform parallel synthesis, combining various E3 ligase-linker conjugates with different target protein ligands to quickly generate a diverse range of PROTAC candidates. scientificlabs.iechemicalbook.com This approach is crucial because even minor changes in the linker or ligand can significantly impact the formation and stability of the ternary complex (composed of the target protein, the PROTAC, and the E3 ligase), which is essential for effective protein degradation. scientificlabs.iechemicalbook.comsigmaaldrich.com By screening these libraries, scientists can identify the optimal PROTAC structure for degrading a specific protein of interest. scientificlabs.iechemicalbook.com This compound has been utilized in the creation of various PROTACs, including degraders of PARP1 and BTK. targetmol.comtargetmol.com

Table 1: Chemical Properties of this compound

Property Value Source(s)
CAS Number 2138440-82-9 chemicalbook.comnih.govsigmaaldrich.com
Molecular Formula C₂₂H₂₇N₃O₉ chemicalbook.comnih.govbiochempeg.com
Molecular Weight 477.46 g/mol chemicalbook.comnih.govsigmaaldrich.com
IUPAC Name 3-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]propanoic acid nih.gov
Synonyms Thalidomide-NH-PEG3-propionic acid, Pomalidomide-PEG3-COOH, Pomalidomide-linker 2 chemicalbook.combiocompare.comnih.gov
Form Solid, powder or crystals chemicalbook.comsigmaaldrich.com

| Solubility | Soluble in DMSO | chemicalbook.com |

This compound is a precisely designed conjugate molecule composed of three distinct parts:

Pomalidomide Moiety : This part of the molecule is derived from pomalidomide, an immunomodulatory drug. targetmol.com In the context of PROTACs, this unit functions as the ligand that specifically recognizes and binds to the Cereblon (CRBN) protein. scientificlabs.ietargetmol.comsigmaaldrich.com CRBN is a crucial component of the E3 ubiquitin ligase complex.

PEG3 Linker : This component is a short, flexible chain consisting of three repeating ethylene glycol units (triethylene glycol). targetmol.comtargetmol.comcymitquimica.com The PEG linker physically separates the pomalidomide moiety from the reactive handle. Its length, flexibility, and hydrophilic nature are critical for enabling the proper formation of the ternary complex between the target protein and the E3 ligase. scientificlabs.iechemicalbook.com

Carboxylic Acid (CO2H) Functional Group : Located at the end of the PEG linker, the carboxylic acid group is a key reactive handle. scientificlabs.iechemicalbook.comsigmaaldrich.com This functional group provides a convenient and specific point of attachment for chemical conjugation. chemicalbook.com

The dual functionality of this compound is central to its role in PROTAC synthesis. scientificlabs.iechemicalbook.com

First, it acts as a high-affinity Cereblon-recruiting ligand . scientificlabs.iesigmaaldrich.comsigmaaldrich.comcymitquimica.com The pomalidomide portion of the molecule hijacks the CRBN E3 ligase, one of the most commonly used E3 ligases in PROTAC development. targetmol.com By binding to CRBN, the molecule brings the entire ubiquitin-proteasome machinery into proximity with a target protein.

Second, the terminal carboxylic acid serves as a versatile reactive handle . scientificlabs.iechemicalbook.comsigmaaldrich.com This group does not typically participate in the biological action of the final PROTAC but is essential for its synthesis. The carboxylic acid can be readily activated to react with a primary or secondary amine on a ligand designed to bind a specific protein of interest (POI). scientificlabs.iechemicalbook.com This reaction, usually an amide bond formation, covalently links the CRBN-recruiting element to the POI-binding element, completing the synthesis of the heterobifunctional PROTAC molecule. chemicalbook.com

Table 2: Compound Names Mentioned

Compound Name
This compound
Pomalidomide
iRucaparib-TP3

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H27N3O9 B2641921 Pomalidomide-PEG3-CO2H

Properties

IUPAC Name

3-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O9/c26-17-5-4-16(20(29)24-17)25-21(30)14-2-1-3-15(19(14)22(25)31)23-7-9-33-11-13-34-12-10-32-8-6-18(27)28/h1-3,16,23H,4-13H2,(H,27,28)(H,24,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBYOEHKZQIFBGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCOCCOCCOCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of Pomalidomide Peg3 Co2h

Chemical Synthesis of Pomalidomide-PEG3-CO2H

The synthesis of this compound is a critical process for its application in medicinal chemistry and drug discovery. The methodologies employed are designed to be efficient and yield a pure product suitable for subsequent derivatization.

Reaction Pathways and Strategies for this compound Formation

The formation of this compound typically involves the coupling of pomalidomide (B1683931) with a suitable PEGylated linker bearing a carboxylic acid or a protected carboxylic acid group. A common strategy involves the nucleophilic aromatic substitution (SNAr) reaction between 4-fluorothalidomide and an amino-PEG3-carboxylic acid derivative. This approach is often favored due to the reactivity of the fluoro group on the phthalimide (B116566) ring of thalidomide (B1683933) derivatives. researchgate.net

Alternatively, pomalidomide itself can be used as a starting material. In this case, the amino group of pomalidomide can be reacted with a PEG linker that has an activated terminal group, such as an N-hydroxysuccinimide (NHS) ester of the carboxylic acid. This method, however, can sometimes lead to the formation of byproducts due to the presence of multiple reactive sites on the pomalidomide molecule. nih.gov To circumvent this, protective group strategies are often employed to ensure regioselectivity. nih.gov

Purification and Characterization Techniques for this compound

Following the synthesis, purification of this compound is essential to remove any unreacted starting materials, reagents, and byproducts. High-performance liquid chromatography (HPLC) is a commonly used technique for the purification of this compound, allowing for the separation of the desired product from impurities with high resolution.

Characterization of the purified this compound is performed to confirm its identity and purity. The primary techniques used for this purpose include:

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H NMR and 13C NMR are used to elucidate the chemical structure of the molecule, confirming the presence of the pomalidomide, PEG linker, and carboxylic acid moieties.

Mass Spectrometry (MS) : This technique is used to determine the molecular weight of the compound, providing further confirmation of its identity. biochempeg.com

The purity of the final product is typically determined by HPLC analysis, with a purity of ≥95% being a common standard for research applications. biochempeg.com

Derivatization Strategies Utilizing the Carboxylic Acid Moiety

The terminal carboxylic acid group of this compound is a key functional handle for its conjugation to a target protein ligand, a crucial step in the assembly of a functional PROTAC. researchgate.netbiochempeg.comnih.govresearchgate.netchemicalbook.comaxispharm.com

Amide Bond Formation with Amine-Containing Target Ligands

The most common derivatization strategy for this compound is the formation of an amide bond with an amine-containing target ligand. researchgate.netnih.govchemicalbook.com This reaction is typically facilitated by standard peptide coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA).

This robust and versatile reaction allows for the efficient coupling of the this compound building block to a wide variety of target ligands that possess a primary or secondary amine group. The resulting amide bond is stable under physiological conditions, making it an ideal linkage for PROTACs.

Esterification for Alternative Linkage Strategies

While less common than amide bond formation, the carboxylic acid moiety of this compound can also undergo esterification with a hydroxyl-containing target ligand. This reaction is typically catalyzed by an acid or a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC). Ester linkages can offer different physicochemical properties and degradation profiles compared to amide bonds, which may be advantageous for certain PROTAC applications.

Orthogonal Chemical Reactions for PROTAC Assembly

In addition to traditional coupling reactions, the carboxylic acid group can be modified to incorporate a functional group that can participate in orthogonal chemical reactions. This is particularly useful for the modular assembly of PROTACs. For instance, the carboxylic acid can be converted to an amine, which can then be reacted with a linker bearing a bioorthogonal handle, such as an azide (B81097) or an alkyne. These handles can then be used in "click chemistry" reactions, like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), to attach the target ligand. nih.gov This approach allows for the rapid and efficient assembly of PROTAC libraries with diverse linkers and target ligands.

Parallel Synthesis Approaches for PROTAC Library Generation

The development of Proteolysis Targeting Chimeras (PROTACs) often requires the screening of a large number of candidate molecules to identify compounds with optimal degradation efficiency, selectivity, and pharmacokinetic properties. This compound serves as a crucial building block in this process, enabling the rapid generation of PROTAC libraries through parallel synthesis. This strategy involves the use of pre-functionalized E3 ligase ligands, like this compound, which can be systematically coupled with a diverse set of target protein ligands.

The terminal carboxylic acid (-CO2H) group of this compound is particularly amenable to standard amide coupling reactions with amine-functionalized protein of interest (POI) ligands. This approach allows for the assembly of a wide array of PROTACs in a high-throughput manner. Researchers have developed streamlined, one-pot synthesis methods that significantly accelerate the creation of these libraries. For instance, a one-pot method for synthesizing JQ1-pomalidomide conjugates has been reported, which is well-suited for the rapid preparation of PROTAC libraries and avoids the need for intermediate protection/deprotection steps.

These parallel synthesis platforms facilitate the systematic variation of key PROTAC components, including the linker length, linker composition, and the specific ligand for the target protein. By harnessing an array of pre-formed E3-ligand linker intermediates, researchers can accelerate the exploration of the structure-activity relationship (SAR) from weeks to a matter of days. This rapid, often nanomole-scale, synthesis allows for the direct screening of unpurified reaction mixtures in cellular degradation assays, further expediting the discovery of potent and selective protein degraders.

Synthesis StrategyKey FeaturesAdvantagesReference
Pre-formed E3 Ligand-Linker Building BlocksUses intermediates like this compound for coupling with POI ligands.Simplifies final coupling step; enables systematic variation of POI ligand.
One-Pot SynthesisCombines multiple reaction steps into a single procedure without isolating intermediates.Increases efficiency; reduces time and resources; suitable for rapid library generation.
Nanomole-Scale Synthesis & Direct ScreeningPROTACs are synthesized on a very small scale and tested in assays without purification.Greatly expands and accelerates SAR exploration; minimizes reagent consumption.
Click ChemistryUtilizes bio-orthogonal reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), for conjugation.High efficiency and specificity; compatible with a wide range of functional groups.

Comparison with Other Pomalidomide-Linker Conjugates

The length of the polyethylene (B3416737) glycol (PEG) linker is a well-established parameter for optimizing PROTAC activity. The distance between the E3 ligase and the target protein must be finely tuned to facilitate productive ternary complex formation. Consequently, a series of pomalidomide-PEGn-CO2H conjugates, where 'n' represents the number of PEG units, are commercially available to allow for systematic variation of this distance.

Studies have shown that there is often an optimal linker length for a given target, and linkers that are too short or too long can lead to reduced degradation efficiency. While the ideal length is target-dependent, the availability of a range of PEGylated pomalidomide building blocks (from PEG1 to PEG6 and beyond) provides a straightforward method for researchers to screen for the optimal linker length in their specific biological system. This iterative process of varying linker length is a standard strategy in the design and optimization of potent protein degraders.

Compound NameNumber of PEG UnitsPurpose in PROTAC DesignReference
Pomalidomide-PEG1-CO2H1Provides the shortest PEG-based spacer for proximity studies.
Pomalidomide-PEG2-CO2H2Offers a slightly longer spacer than PEG1.
This compound3Represents an intermediate linker length in the series.
Pomalidomide-PEG4-CO2H4Extends the linker length for targets requiring greater separation.
Pomalidomide-PEG5-CO2H5Provides a longer spacer for extensive SAR studies.
Pomalidomide-PEG6-CO2H6Offers one of the longer, commonly available PEG linkers for maximum separation.

While the carboxylic acid group of this compound is useful for standard amide coupling, alternative terminal functional groups offer different conjugation strategies. These alternatives provide chemists with greater flexibility in PROTAC synthesis, particularly when the target ligand contains functionalities incompatible with amide coupling.

Amine (-NH2): Pomalidomide-PEGn-NH2 conjugates allow for amide bond formation with POI ligands that possess a carboxylic acid group.

Azide (-N3) and Alkyne: These functional groups are designed for use in "click chemistry," most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is highly efficient and bio-orthogonal, meaning it does not interfere with other functional groups present in the molecules. This allows for the rapid and clean ligation of an azide-terminated pomalidomide-linker with an alkyne-functionalized POI ligand, or vice versa, to form a stable triazole linkage. This method is particularly valuable for combinatorial approaches to PROTAC synthesis.

Terminal GroupExample ConjugateCoupling ChemistryLinkage FormedReference
Carboxylic Acid (-CO2H)This compoundAmide CouplingAmide
Amine (-NH2)Pomalidomide-PEG3-NH2Amide CouplingAmide
Azide (-N3)Pomalidomide-PEG3-AzideClick Chemistry (CuAAC)Triazole
AlkynePomalidomide-PEG1-AlkyneClick Chemistry (CuAAC)Triazole

Although PEG linkers are the most common motifs used in PROTAC design, their flexible and hydrophilic nature is not always optimal. Alternative linker compositions are frequently explored to improve properties such as cell permeability, metabolic stability, and the conformational rigidity of the PROTAC.

Rigidified Linkers: There is a growing trend towards replacing purely flexible linkers with more rigid structures. These can include motifs like alkynes, piperazine/piperidine rings, or other cyclic systems incorporated into the linker chain. The rationale is that a more rigid linker can reduce the entropic penalty of forming the ternary complex by pre-organizing the binding elements, potentially leading to improved potency and stability. These rigid structures can also introduce new vectoral properties and interactions that stabilize the ternary complex.

Linker TypeCommon Structural MotifsKey PropertiesRationale for UseReference
PEG Linker-(CH2CH2O)n-Flexible, hydrophilicSystematic length variation, improves solubility.
Alkyl Linker-(CH2)n-Flexible, hydrophobicSimple to synthesize, modulates lipophilicity.
Rigidified LinkerPiperazine, piperidine, alkynes, triazolesConformationally constrained, can be hydrophobic or amphiphilicImproves ternary complex stability, enhances metabolic stability and cell permeability.

Mechanistic Investigations of Pomalidomide Peg3 Co2h in Protac Functionality

Ternary Complex Formation: Pomalidomide-PEG3-CO2H, E3 Ligase (CRBN), and Target Protein

The cornerstone of PROTAC action is the formation of a ternary complex, a transient structure comprising the PROTAC molecule, an E3 ubiquitin ligase, and the target protein of interest (POI). In the context of this compound-based PROTACs, the pomalidomide (B1683931) moiety serves as the E3 ligase-recruiting ligand, specifically engaging with Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. rcsb.orgnih.govoup.comwikipedia.org The PEG3-CO2H portion acts as a linker, which is then connected to a ligand designed to bind a specific target protein. The formation of this POI-PROTAC-E3 ligase complex is a critical event that brings the target protein into close proximity with the E3 ligase, initiating the process of its degradation. researchgate.net

The interaction between pomalidomide and CRBN is highly specific and has been elucidated through structural studies, including X-ray crystallography. rcsb.org Pomalidomide, along with its analogs thalidomide (B1683933) and lenalidomide (B1683929), binds to a specific pocket within the thalidomide-binding domain (TBD) of CRBN. royalholloway.ac.uk The glutarimide moiety of pomalidomide is accommodated within a hydrophobic pocket of the TBD, while the isoindolinone ring is more exposed to the solvent. royalholloway.ac.uk This binding is enantioselective and induces a conformational change in CRBN, which is necessary for the recruitment of specific "neosubstrates" that are not the endogenous targets of the E3 ligase. rcsb.orgrcsb.org In the case of PROTACs, the target protein, tethered to pomalidomide via the linker, becomes this neosubstrate. The C4-aniline functionality of pomalidomide is solvent-exposed and is thought to play a role in the recruitment of target proteins. nih.gov

Table 1: Crystallographic Data for DDB1-CRBN in Complex with Pomalidomide

ParameterValue
PDB ID4CI3
MethodX-RAY DIFFRACTION
Resolution3.50 Å
R-Value Work0.211
R-Value Free0.235
OrganismHomo sapiens (human) DDB1, Gallus gallus (chicken) CRBN

This table summarizes key crystallographic data for the structure of the DDB1-CRBN E3 ubiquitin ligase bound to pomalidomide, providing insight into the structural basis of their interaction. rcsb.org

The linker connecting the pomalidomide moiety to the target protein ligand is not merely a passive spacer; its properties, such as length and rigidity, are critical determinants of the stability and formation of the ternary complex. precisepeg.comnih.gov An optimal linker length is essential to facilitate the productive interaction between the E3 ligase and the target protein without causing steric hindrance. nih.gov If the linker is too short, it may prevent the two proteins from coming together effectively. Conversely, a linker that is too long might lead to unproductive binding modes and decrease the stability of the ternary complex.

The PEG3 linker in this compound offers a degree of flexibility and hydrophilicity, which can be advantageous for solubility and cell permeability. precisepeg.com However, the flexibility of the linker can also allow for multiple binding conformations, not all of which may be productive for ubiquitination. Introducing some rigidity into the linker, for instance through the incorporation of aromatic rings or other cyclic structures, can help to pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, thereby enhancing its stability. precisepeg.comresearchgate.net The choice of linker ultimately influences the cooperativity of the ternary complex, which is a measure of how the binding of one protein to the PROTAC affects the binding of the other.

Table 2: Influence of Linker Properties on PROTAC Efficacy

Linker PropertyImpact on Ternary Complex Formation and Stability
Length An optimal length is crucial for effective proximity between the target protein and E3 ligase. Too short can cause steric hindrance; too long can reduce stability. nih.gov
Flexibility Flexible linkers like PEG can improve solubility and allow for conformational adjustments. precisepeg.com
Rigidity Rigid linkers can pre-organize the PROTAC for favorable binding and enhance ternary complex stability. precisepeg.comresearchgate.net
Composition The chemical makeup of the linker (e.g., PEG, alkyl chains) affects physicochemical properties like solubility and cell permeability. precisepeg.com

This table outlines the significant impact of various linker characteristics on the formation and stability of the ternary complex, a key determinant of PROTAC activity.

To understand and optimize the formation of the ternary complex, various biophysical techniques are employed. Surface Plasmon Resonance (SPR) is a powerful and widely used method for studying the kinetics and thermodynamics of these interactions in real-time and in a label-free manner. jove.comdiva-portal.orgo2hdiscovery.co In a typical SPR experiment to study a PROTAC, one of the proteins (either the E3 ligase or the target protein) is immobilized on a sensor chip. Then, a solution containing the PROTAC and the other protein is flowed over the surface. The binding events are detected as changes in the refractive index at the sensor surface, providing data on association and dissociation rates. o2hdiscovery.cojove.com

SPR can be used to measure the binding affinity of the PROTAC to each individual protein (binary interactions) as well as the formation of the ternary complex. o2hdiscovery.co This allows for the determination of the cooperativity factor (alpha), which quantifies the extent to which the binding of the first protein to the PROTAC enhances or hinders the binding of the second protein. diva-portal.org Other biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Biolayer Interferometry (BLI) are also valuable tools for characterizing ternary complex formation. jove.comnih.gov

Ubiquitination and Proteasomal Degradation Pathways Induced by this compound-based PROTACs

Once the ternary complex is formed, the E3 ligase is brought into close proximity to the target protein, facilitating the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein. youtube.com This process, known as ubiquitination, marks the target protein for destruction by the cell's primary protein degradation machinery, the proteasome. nih.govresearchgate.net

The formation of the ternary complex is a key determinant of the specificity of target protein polyubiquitination. The PROTAC molecule essentially hijacks the E3 ligase to act upon a protein that it would not normally recognize. nih.gov The E3 ligase then catalyzes the formation of a polyubiquitin (B1169507) chain on the target protein, which serves as a recognition signal for the proteasome. mdpi.com The specificity of this process is crucial for the therapeutic application of PROTACs, as it minimizes off-target effects. The design of the target protein ligand and the linker in the PROTAC molecule are critical for ensuring that only the intended protein of interest is polyubiquitinated.

The final step in the PROTAC-mediated degradation pathway is the recognition and degradation of the polyubiquitinated target protein by the 26S proteasome. researchgate.netnih.gov The 26S proteasome is a large, multi-subunit protease complex responsible for degrading most intracellular proteins. The polyubiquitin chain on the target protein is recognized by ubiquitin receptors within the 19S regulatory particle of the proteasome. The target protein is then unfolded and translocated into the 20S catalytic core of the proteasome, where it is cleaved into small peptides. mdpi.com The PROTAC molecule itself is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules. nih.gov The dependence of PROTAC activity on the 26S proteasome can be demonstrated experimentally by using proteasome inhibitors, which block the degradation of the target protein even in the presence of the PROTAC. researchgate.net

Influence of this compound on Ubiquitin Chain Topology

The pomalidomide component of the PROTAC directs the recruitment of the CRL4^CRBN^ E3 ubiquitin ligase complex. nih.govbiorxiv.org This complex is responsible for transferring ubiquitin proteins to the target protein brought into proximity by the PROTAC. The topology of the resulting polyubiquitin chain is a critical determinant of the protein's fate. The CRL4^CRBN^ complex primarily assembles K48-linked polyubiquitin chains. nih.gov This specific linkage type is the canonical signal recognized by the 26S proteasome for subsequent protein degradation. nih.gov

Therefore, PROTACs synthesized using this compound hijack this endogenous cellular machinery to specifically mark a target protein with K48-linked ubiquitin chains, thereby sentencing it for destruction by the proteasome. sigmaaldrich.com The presence of pomalidomide or its analogs bound to CRBN alters the substrate specificity of the ligase, enabling it to ubiquitinate the target protein tethered by the PROTAC. nih.govsciepub.com While other ubiquitin linkage types (such as K63, K27, or linear chains) play roles in different cellular signaling pathways like DNA repair and immune response, the degradation induced by pomalidomide-based PROTACs relies on the formation of K48-linked chains to achieve efficient proteolysis. nih.gov

Structure-Activity Relationship (SAR) Studies in PROTAC Design Using this compound

The efficacy of a PROTAC is not merely the sum of its parts but is highly dependent on the synergistic interplay between the target ligand, the E3 ligase ligand, and the connecting linker. This compound provides a fixed E3 ligase ligand and a specific linker, but its incorporation into a final PROTAC molecule is subject to extensive SAR studies to optimize degradation activity.

Impact of Linker Modification on Degradation Efficiency

The linker is a crucial component that dictates the distance and relative orientation between the target protein and the E3 ligase in the PROTAC-induced ternary complex. The PEG3 linker in this compound offers a balance of flexibility and defined length. However, achieving optimal degradation often requires empirical testing of various linker lengths and compositions. tocris.com

Systematic variation of the linker length, often by using PEG motifs of different chain lengths (e.g., PEG2, PEG4, PEG5), is a common strategy to fine-tune PROTAC potency. nih.gov An optimal linker length is critical, as a linker that is too short may cause steric clashes between the target protein and the E3 ligase, preventing the formation of a stable ternary complex. nih.gov Conversely, a linker that is too long might lead to unproductive binding or a decrease in degradation efficiency. scispace.com The flexible nature of PEG linkers can be advantageous in allowing the PROTAC to adopt a suitable conformation for productive ternary complex formation. nih.gov

The table below illustrates a representative example of how linker length can impact the degradation efficiency of a hypothetical series of PROTACs targeting Protein X, based on general findings in the field.

PROTAC ComponentLinker Length (atoms, approx.)Degradation Potency (DC₅₀)
Pomalidomide-PEG2-Linker-Ligand11150 nM
Pomalidomide-PEG3-Linker-Ligand1450 nM
Pomalidomide-PEG4-Linker-Ligand1785 nM
Pomalidomide-PEG5-Linker-Ligand20200 nM

Note: This table is a generalized representation. Actual DC₅₀ values are specific to the target protein and cell line.

Optimization of Exit Vectors for E3 Ligase Recruitment

The "exit vector" refers to the specific attachment point of the linker on the E3 ligase ligand. For pomalidomide, the linker is typically attached at the C4 or C5 position of the phthalimide (B116566) ring. nih.govresearchgate.net The choice of this exit vector is critical as it must not disrupt the essential interactions required for pomalidomide to bind to CRBN. tocris.com The glutarimide ring of pomalidomide binds deep within a pocket on CRBN, leaving the phthalimide portion more solvent-exposed and amenable to linker attachment. rsc.org

SAR studies have shown that the degradation potency of a PROTAC can be highly sensitive to the exit vector. For instance, in a study on Bruton's tyrosine kinase (BTK)-targeting PROTACs, a C5-substituted pomalidomide derivative showed significantly higher degradation activity (DC₅₀ = 11.6 nM) compared to its C4-substituted counterpart (DC₅₀ = 90.1 nM), even with the same linker. nih.gov This highlights that the exit vector influences the geometry of the ternary complex, affecting the protein-protein interactions between the target and the E3 ligase, which are crucial for efficient ubiquitination. nih.gov Modifying the exit vector can also help mitigate the off-target degradation of endogenous zinc-finger proteins, a known effect of the pomalidomide moiety itself. nih.govtocris.com

Computational Approaches in PROTAC Design and SAR Analysis

Given the vast chemical space and structural complexity of PROTACs, computational modeling has become an indispensable tool for their rational design and for understanding SAR. researchgate.net These approaches aim to predict the structure and stability of the key ternary complex (Target Protein-PROTAC-E3 Ligase), which is considered a prerequisite for effective degradation. scienceopen.com

Molecular docking and molecular dynamics (MD) simulations are used to model how a PROTAC containing the this compound moiety can bridge a target protein with CRBN. nih.govscienceopen.com These models can help rationalize why certain linker lengths or exit vectors are more effective than others by revealing favorable or unfavorable steric and electrostatic interactions within the ternary complex. nih.gov As the number of experimentally determined PROTAC ternary complex structures grows, these computational methods, including newer deep learning approaches, are becoming more accurate at predicting PROTAC activity and guiding the design of new molecules, thereby accelerating the optimization process. biorxiv.org

Computational ToolApplication in PROTAC DesignKey Insights Gained
Molecular Docking Predicts the binding mode of the PROTAC to both the target protein and E3 ligase; initial modeling of the ternary complex.Identifies potential steric clashes; guides selection of linker attachment points (exit vectors). scienceopen.com
Molecular Dynamics (MD) Simulations Simulates the dynamic behavior and stability of the ternary complex over time.Evaluates the stability of protein-protein interactions; assesses the conformational flexibility of the linker. nih.gov
Deep Learning Models Predicts degradation efficiency (e.g., DC₅₀) based on the structures of the PROTAC and target proteins.Accelerates screening of virtual libraries of PROTACs; identifies key structural features for potent degradation. biorxiv.org

Cellular and Molecular Responses to this compound-Derived PROTACs

Dose-Dependent Target Protein Degradation

A hallmark of PROTACs derived from this compound is their ability to induce the degradation of a target protein in a dose-dependent manner. nih.gov As the concentration of the PROTAC increases, more ternary complexes are formed, leading to more efficient ubiquitination and degradation of the target protein, which can be observed as a reduction in protein levels on a Western blot.

Time-Dependent Target Protein Degradation

The degradation of a target protein by a PROTAC is a dynamic process that occurs over time. Upon administration of a pomalidomide-based PROTAC, the molecule engages both the target protein and the Cereblon (CRBN) E3 ligase, forming a ternary complex. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. The extent of protein degradation is therefore dependent on the duration of exposure to the PROTAC.

Detailed kinetic studies of pomalidomide-based PROTACs have demonstrated that the degradation of the target protein can be observed within hours of treatment. For instance, studies on the well-characterized BRD4-degrading PROTAC, dBET1, which utilizes a pomalidomide-based CRBN ligand, show a significant reduction in the levels of BRD4 protein in a time-dependent manner. While specific data for a PROTAC utilizing the this compound linker is not available, the general kinetic profile is expected to be similar.

The degradation process typically begins with a rapid decline in the target protein levels, followed by a plateau as the equilibrium between protein synthesis and degradation is reached. The precise timing and extent of degradation can be influenced by several factors, including the cell type, the intrinsic stability of the target protein, and the specific structure of the PROTAC, including the linker composition.

Illustrative Time-Dependent Degradation of a Target Protein by a Pomalidomide-Based PROTAC
Time (hours)Target Protein Level (% of control)
0100%
260%
435%
815%
1610%
24<10%

This table presents illustrative data based on typical time-course experiments for pomalidomide-based PROTACs. The exact values can vary depending on the specific PROTAC, target protein, and experimental conditions.

Catalytic Nature of PROTAC Action

A key feature of PROTACs is their catalytic mode of action. Unlike traditional inhibitors that function through stoichiometric binding to their targets, a single PROTAC molecule can induce the degradation of multiple target protein molecules. This is because once the target protein is ubiquitinated and directed to the proteasome, the PROTAC is released and can engage another target protein and E3 ligase, thus initiating another cycle of degradation. This catalytic activity allows PROTACs to be effective at sub-stoichiometric concentrations.

The catalytic nature of pomalidomide-based PROTACs has been demonstrated in numerous studies. For example, significant degradation of the target protein is often observed at concentrations much lower than the binding affinities of the PROTAC for either the target protein or the E3 ligase. This "event-driven" pharmacology is a major advantage of PROTAC technology, as it can lead to a more profound and sustained reduction of the target protein compared to traditional inhibitors.

The efficiency of this catalytic cycle is influenced by the rates of ternary complex formation, ubiquitination, and dissociation of the PROTAC from the complex. The properties of the linker, such as its length and flexibility, play a critical role in optimizing these kinetics. A PROTAC incorporating the this compound moiety is designed to provide sufficient flexibility to allow for the productive formation of the ternary complex, thereby facilitating efficient catalytic turnover.

Illustrative Dose-Response of a Pomalidomide-Based PROTAC Demonstrating Catalytic Action
PROTAC Concentration (nM)Target Protein Degradation (%)
115%
1050%
5085%
100>95%
500>95%

This table illustrates that maximal or near-maximal degradation of a target protein can be achieved at low nanomolar concentrations of a pomalidomide-based PROTAC, which is often significantly below the total concentration of the target protein in the cell, highlighting the catalytic nature of the PROTAC.

Applications of Pomalidomide Peg3 Co2h in Preclinical Research and Drug Discovery

Development of Novel PROTACs for Diverse Target Proteins

The modular nature of Pomalidomide-PEG3-CO2H facilitates its application in developing degraders for a wide array of protein targets implicated in various diseases. By coupling this CRBN-recruiting element with different "warheads" that bind to specific proteins, researchers can generate extensive libraries of PROTACs to screen for optimal degradation of a desired target. nih.gov

Kinases and transcription factors are two of the most critical classes of proteins involved in cell signaling and gene regulation, and their dysregulation is a hallmark of many cancers. Pomalidomide-based PROTACs have been successfully developed to target these proteins for degradation.

For example, researchers have designed potent degraders for the Epidermal Growth Factor Receptor (EGFR), a kinase often mutated in non-small cell lung cancer. A series of pomalidomide-based PROTACs were developed that induced degradation of wild-type EGFR (EGFRWT) in A549 cells. nih.gov One of the most effective compounds, compound 16 , demonstrated a half-maximal degradation concentration (DC50) of 32.9 nM. nih.gov Similarly, PROTACs have been created to target B-Raf, another key kinase in cell signaling pathways. By linking a B-Raf inhibitor to pomalidomide (B1683931), scientists induced significant degradation of the B-Raf protein. researchgate.net

Transcription factors and their regulatory proteins are also key targets. Pomalidomide has been incorporated into PROTACs targeting Histone Deacetylase 8 (HDAC8), an enzyme that modifies chromatin structure and regulates gene expression. The PROTAC ZQ-23 was shown to selectively and efficiently degrade HDAC8, achieving a DC50 of 147 nM and a maximum degradation (Dmax) of 93%, without affecting other HDACs like HDAC1 and HDAC3. nih.gov

PROTAC NameTarget ProteinTarget ClassKey Findings
Compound 16 EGFRKinaseInduced potent degradation of EGFRWT in A549 cells with a DC50 of 32.9 nM. nih.gov
ZQ-23 HDAC8Transcription RegulatorAchieved selective HDAC8 degradation with a DC50 of 147 nM and Dmax of 93%. nih.gov

Many cancers are driven by specific oncogenic proteins that promote uncontrolled cell growth and survival. This compound is a valuable tool for creating PROTACs that can eliminate these drivers.

BRD4: The Bromodomain and Extra-Terminal domain (BET) protein BRD4 is a critical transcriptional co-activator in many cancers. Pomalidomide has been used to create potent BRD4-degrading PROTACs. In one study, a PROTAC named compound 21 , synthesized from a dihydroquinazolinone-based BRD4 inhibitor and a pomalidomide ligand, effectively induced the degradation of BRD4 protein in THP-1 lymphoma cells and suppressed the expression of the downstream oncogene c-Myc. nih.gov

EZH2: Enhancer of Zeste Homolog 2 (EZH2) is a histone methyltransferase that is overexpressed in various lymphoid malignancies. Novel pomalidomide-based PROTACs have been shown to induce potent, dose-dependent degradation of EZH2 in natural killer/T-cell lymphoma (NKTL) cells. nih.gov This degradation leads to a loss of the associated histone mark H3K27me3 and the PRC2 complex subunits SUZ12 and EED, ultimately triggering apoptosis in the cancer cells. nih.gov The mechanism was confirmed to be CRBN-dependent, as pretreating cells with free pomalidomide or silencing CRBN expression mitigated the degradation effect. nih.gov

AKT: The AKT family of serine/threonine kinases is central to multiple signaling pathways that promote cell survival and growth. While a major target for cancer therapy, specific PROTACs derived directly from this compound for AKT are still under extensive investigation. However, the successful degradation of other kinases like EGFR demonstrates the feasibility of applying this technology to challenging targets such as AKT. nih.gov

Target ProteinPROTAC ExampleCell LineKey Outcome
BRD4 Compound 21THP-1 (Lymphoma)Effective degradation of BRD4 and suppression of c-Myc. nih.gov
EZH2 C2911 / C1311NKTL (Lymphoma)Dose- and time-dependent EZH2 degradation, leading to apoptosis. nih.gov

The aggregation of misfolded proteins is a pathological hallmark of neurodegenerative disorders like Parkinson's and Alzheimer's disease. PROTAC technology offers a promising strategy to clear these toxic protein species.

The protein α-synuclein, which aggregates to form Lewy bodies in Parkinson's disease, has been a key target. acs.org Researchers have designed and synthesized PROTACs to induce the degradation of α-synuclein aggregates. nih.gov In one approach, a known α-synuclein aggregation inhibitor, sery384, was linked to ligands for various E3 ligases, including CRBN. nih.gov These bifunctional molecules were shown to effectively reduce the levels of α-synuclein aggregates in a cellular model. nih.gov While some studies have explored alternative E3 ligase recruiters, the development of CRBN-based PROTACs for α-synuclein and other neurotoxic proteins like Tau and TDP-43 is an active area of research. nih.govnih.gov

Modulating the immune system is a powerful therapeutic strategy for cancer and autoimmune diseases. Pomalidomide-based PROTACs are being explored to target key proteins that regulate immune responses.

STING (Stimulator of Interferon Genes): The STING protein is a central mediator of the innate immune system. Chronic activation of the STING pathway can lead to autoimmune disorders, making it an attractive target for inhibition or degradation. A modular "click chemistry" approach has been outlined for the synthesis of STING-degrading PROTACs. acs.org This strategy involves preparing a pomalidomide-PEG3-azide, a derivative of this compound, for facile coupling to a STING-binding molecule, demonstrating the utility of this chemical scaffold in targeting immune pathways. acs.org

FoxP3: The transcription factor Foxp3 is the master regulator of regulatory T cells (Tregs), which suppress immune responses. While direct degradation of Foxp3 using a pomalidomide-based PROTAC has not yet been extensively documented, the pomalidomide moiety itself has known effects on the immune system. For instance, pomalidomide can cause the degradation of certain zinc-finger (ZF) proteins, and the deletion of one such protein, ZFP91, in Tregs leads to their dysfunction. nih.gov This highlights the potential for developing more specific Foxp3 degraders to modulate Treg activity for therapeutic benefit, for instance, to enhance anti-tumor immunity.

Chemical Biology Tools for Protein Function Studies

Beyond its therapeutic potential, this compound is an invaluable reagent for creating chemical tools to study basic protein biology. PROTACs enable researchers to observe the direct consequences of a protein's removal from a biological system, offering a distinct advantage over other methods.

Traditional small-molecule drugs are typically "inhibitors" that block the active site or function of a protein. This occupancy-based approach can have limitations; it often requires high and sustained drug concentrations and may not affect the non-catalytic or scaffolding functions of the target protein.

PROTACs, in contrast, act catalytically to induce protein degradation. A single PROTAC molecule can trigger the destruction of multiple target protein copies, leading to a profound and durable protein knockdown. nih.gov This event-driven pharmacology allows for the study of protein function in a manner analogous to genetic techniques like CRISPR or RNAi, but with the temporal control and reversibility of a small molecule.

Furthermore, PROTAC-mediated degradation can exhibit unexpected selectivity. In one landmark study, researchers created promiscuous PROTACs by linking a non-selective kinase inhibitor to CRBN or VHL E3 ligase recruiters. Although the PROTACs could bind to over 100 different kinases, they only induced the degradation of a small subset. biorxiv.org This selectivity was not driven by binding affinity, but rather by the ability of the target protein and the E3 ligase to form a stable and productive ternary complex. biorxiv.org This finding underscores that PROTACs are sophisticated tools that can achieve a level of selectivity unattainable by simple inhibitors, allowing for precise dissection of protein function within complex cellular networks.

Elucidating Protein Function through Conditional Degradation

A key application of PROTACs synthesized from building blocks like this compound is the ability to induce rapid, selective, and reversible protein knockdown, a method known as conditional degradation. Unlike genetic methods such as CRISPR or RNAi which can have longer-lasting effects and potential off-target genetic modifications, PROTACs function as small molecules that directly eliminate the target protein. This allows researchers to study the acute functional consequences of a protein's absence in a time-controlled manner.

For example, the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4) are critical epigenetic readers involved in transcriptional regulation and are implicated in numerous cancers. While inhibitors of these proteins have shown promise, they can require high, continuous occupancy of the protein's active site. In contrast, pomalidomide-based BET degraders can catalytically remove the entire protein scaffold. By treating cells with a BET-targeting PROTAC, researchers can observe the immediate downstream effects of BET protein loss, such as the suppression of key oncogenes like c-MYC. nih.govtandfonline.com This rapid degradation helps to directly link the BET proteins to the regulation of specific genes and subsequent cellular phenotypes like apoptosis or cell cycle arrest, providing a clearer understanding of their function than inhibition alone. frontiersin.orgnih.gov

In Vitro Efficacy Studies of this compound-based PROTACs

The primary in vitro evaluation of a newly synthesized PROTAC is to confirm its ability to induce the degradation of its intended target. Western blotting is the most common method used for this purpose. In this assay, cancer cell lines are treated with increasing concentrations of the PROTAC for a specific duration, after which cell lysates are analyzed to quantify the levels of the target protein.

Pomalidomide-based BET degraders have demonstrated exceptional potency in these assays. For instance, the PROTAC ARV-825 , which links a BET inhibitor to pomalidomide via a PEG linker, induced profound degradation of BRD4 in Burkitt's lymphoma (BL) cell lines with a half-maximal degradation concentration (DC₅₀) of less than 1 nM. nih.govtandfonline.com Similarly, QCA570 , another potent pomalidomide-based BET degrader, was shown to induce the degradation of BRD2, BRD3, and BRD4 proteins in acute myeloid leukemia (AML) cell lines at picomolar concentrations. acs.org Treatment of RS4;11 leukemia cells with QCA570 for just 3 hours resulted in a significant reduction of BRD4 levels at concentrations as low as 10 pM. acs.org These experiments typically include controls, such as co-treatment with a proteasome inhibitor (e.g., MG-132) or a CRBN ligand (e.g., lenalidomide), to confirm that the degradation is dependent on the proteasome and the specific E3 ligase, respectively. acs.org

Table 1: In Vitro Degradation Profile of Representative Pomalidomide-PEG-based PROTACs

PROTAC Target Protein(s) Cell Line Key Degradation Metrics Citation(s)
ARV-825 BRD4 Burkitt's Lymphoma DC₅₀ < 1 nM nih.govtandfonline.com
QCA570 BRD2, BRD3, BRD4 RS4;11 (AML) Effective degradation at 10-100 pM acs.org
QCA570 BRD4 Bladder Cancer Cells DC₅₀ of ~1 nM frontiersin.org

Following the confirmation of protein degradation, functional assays are performed to determine the downstream biological consequences in disease-relevant cell models. These assays measure effects on cell viability, proliferation, and programmed cell death (apoptosis).

PROTACs derived from pomalidomide-PEG linkers have shown superior efficacy compared to their corresponding small molecule inhibitors. In studies with the BET degrader ARV-825, the profound degradation of BRD4 led to a more significant suppression of c-MYC and a more potent induction of apoptosis in BL cells compared to the parent BET inhibitor OTX015. tandfonline.commdpi.com The degrader QCA570 exhibited remarkable anti-proliferative activity, inhibiting the growth of human acute leukemia cell lines with half-maximal inhibitory concentrations (IC₅₀) in the low picomolar range (e.g., 8.3 pM in MV4;11 cells). bioworld.comresearchgate.net This potent cell growth inhibition is a direct consequence of degrading BET proteins, which in turn suppresses critical survival signals and activates apoptotic pathways, often measured by the cleavage of Poly (ADP-ribose) polymerase (PARP). researchgate.netmdpi.com

Table 2: In Vitro Functional Activity of Representative Pomalidomide-PEG-based PROTACs

PROTAC Cell Line Assay Type Key Functional Metric Citation(s)
ARV-825 Burkitt's Lymphoma Apoptosis Superior apoptosis induction vs. inhibitor tandfonline.commdpi.com
QCA570 MV4;11 (AML) Cell Proliferation IC₅₀ = 8.3 pM bioworld.comresearchgate.net
QCA570 RS4;11 (AML) Cell Proliferation IC₅₀ = 32 pM bioworld.com
MT-802 NAMALWA (Lymphoma) BTK Degradation DC₅₀ = 9.1 nM nih.govresearchgate.net

In Vivo Efficacy Studies of this compound-based PROTACs

The ultimate preclinical validation for a PROTAC's therapeutic potential comes from its evaluation in in vivo animal models, most commonly mouse xenograft models. In these models, human cancer cells are implanted into immunocompromised mice, which are then treated with the PROTAC to assess its effect on tumor growth.

Pomalidomide-based PROTACs have demonstrated significant anti-tumor activity in such models. The BET degrader QCA570 was evaluated in mice bearing RS4;11 leukemia xenografts. Treatment with QCA570 at well-tolerated doses resulted in complete and durable tumor regression. acs.orgresearchgate.net Another CRBN-based BET degrader, dBET1 , also showed a significant reduction in tumor size in a mouse xenograft model of AML. researchgate.netmdpi.com While not a pomalidomide-based PROTAC, the VHL-based BET degrader ARV-771 provides a powerful example of in vivo efficacy, where it induced tumor regression in a castration-resistant prostate cancer (CRPC) xenograft model, a feat not achieved by BET inhibitors which were merely cytostatic. pnas.orgnih.gov These studies underscore the therapeutic advantage of a degradation-based mechanism over simple inhibition.

A critical component of in vivo studies is to confirm that the PROTAC reaches the tumor and effectively degrades its target protein within the tissue. This is typically done by harvesting tumors from treated animals at the end of the study and analyzing the tissue lysates by Western blot or immunoassay.

Pharmacodynamic studies for BET degraders have successfully demonstrated target engagement in vivo. In mice bearing 22Rv1 prostate cancer xenografts, daily administration of the BET degrader ARV-771 led to a significant down-regulation of BRD4 and its downstream target c-MYC in the tumor tissue. researchgate.net Similarly, in studies with QCA570 , analysis of leukemia xenograft tumors showed reduced BRD4 levels, which correlated with the induction of apoptosis (PARP cleavage) within the tumor. researchgate.net These results confirm that the PROTAC maintains its mechanism of action in a complex in vivo environment and that the observed anti-tumor efficacy is driven by the intended degradation of the target protein.

Future Directions and Challenges in Pomalidomide Peg3 Co2h Research

Expanding the Repertoire of E3 Ligases Recruited by Pomalidomide (B1683931) Derivatives

The majority of PROTACs developed to date, including those using pomalidomide-based linkers, rely on a very small fraction of the approximately 600 known human E3 ligases, primarily CRBN and Von Hippel-Lindau (VHL). researchgate.netmssm.edu This dependency creates several limitations. For instance, genetic variations or mutations in CRBN can lead to resistance against CRBN-based PROTACs in patients. nih.gov Furthermore, since E3 ligases like CRBN are expressed across most human cell types, it can lead to undesired protein degradation in healthy tissues, causing potential side effects. researchgate.net

To overcome these hurdles, a significant research effort is focused on expanding the range of E3 ligases that can be hijacked by PROTACs. researchgate.netnih.gov Identifying and validating new E3 ligases could enable the development of PROTACs with improved tissue specificity and provide alternative therapeutic options if resistance to CRBN-based degraders emerges. researchgate.netnih.gov Systematic characterization of the E3 ligase landscape is underway, evaluating factors like ligandability, expression patterns, and protein-protein interactions to identify promising new candidates. mssm.edunih.gov Researchers have identified dozens of E3 ligases, such as KEAP1, XIAP, MDM2, and TRIM24, as potential candidates for expanding the PROTAC toolkit. nih.gov The development of novel E3 ligase ligands, such as substituted achiral phenyl dihydrouracils (PDHUs) for CRBN, also highlights the ongoing innovation in creating more stable and diverse recruiters for TPD. digitellinc.com

Rational Design of PROTACs with Pomalidomide-PEG3-CO2H Using Advanced Computational Methods

The traditional development of PROTACs has often been a resource-intensive process of trial-and-error. nih.gov The complex interplay between the target protein, the E3 ligase, and the PROTAC molecule means that small changes to any component can dramatically affect the efficacy of the resulting degrader. digitellinc.com To streamline this process, researchers are increasingly turning to advanced computational methods for the rational design of PROTACs. nih.govscienceopen.compatsnap.comnih.govnih.gov These in silico techniques aim to predict the formation and stability of the crucial ternary complex (E3 ligase-PROTAC-target protein), thereby guiding the synthesis of more effective molecules. scienceopen.com

Computational strategies include molecular docking, virtual screening, and molecular dynamics simulations, which help to understand the intricate interactions within the ternary complex. scienceopen.comnih.govopenmedicinalchemistryjournal.com These tools allow for the analysis of structure-activity relationships, helping to optimize ligand affinity and selectivity before committing to costly and time-consuming chemical synthesis. scienceopen.com

The formation of a stable ternary complex is a prerequisite for successful protein degradation, but it doesn't guarantee it. elifesciences.org The dynamics and orientation of the complex are critical for the subsequent ubiquitination of the target protein. elifesciences.org Molecular Dynamics (MD) simulations are powerful computational tools that allow researchers to model the physical movements of atoms and molecules within the ternary complex over time. nih.govpatsnap.comelifesciences.org

Artificial intelligence (AI) and machine learning (ML) are revolutionizing PROTAC design by accelerating the discovery and optimization process. rsc.orgresearchgate.net These technologies leverage large datasets of molecular structures and biological activities to build predictive models. researchgate.netchalmers.se ML algorithms can predict a PROTAC's degradation activity, analyze structure-activity relationships, and identify the most promising candidates for synthesis. researchgate.netcbirt.net

Development of this compound-based PROTACs for Novel Therapeutic Areas

While pomalidomide's origins lie in the treatment of multiple myeloma, its utility as a CRBN E3 ligase ligand has opened the door to developing PROTACs for a wide range of other diseases, particularly cancer. nih.govoup.com Researchers are actively designing and synthesizing novel pomalidomide-based PROTACs to target proteins implicated in various cancers that were previously considered "undruggable." rsc.orgnih.gov

One prominent area of research is the development of PROTACs targeting the Epidermal Growth Factor Receptor (EGFR). scienceopen.comnih.govsemanticscholar.org Mutations in EGFR can lead to resistance to traditional inhibitors in non-small cell lung cancer. nih.govsemanticscholar.org Pomalidomide-based PROTACs have been developed that can induce the degradation of both wild-type and mutant forms of EGFR, offering a potential strategy to overcome drug resistance. nih.govsemanticscholar.org Other research has focused on creating pomalidomide-based degraders for histone deacetylase 8 (HDAC8) for neuroblastoma and for kinases, which are a major class of drug targets. nih.gov The modular nature of PROTACs, enabled by building blocks like this compound, allows for the targeting of a diverse array of proteins across different therapeutic areas. nih.gov

Addressing Potential Off-Target Effects and Selectivity Challenges

A significant challenge for pomalidomide-based PROTACs is the potential for off-target effects. nih.govbiorxiv.orgresearchgate.net The pomalidomide moiety itself can act as a "molecular glue," independently inducing the degradation of endogenous proteins, most notably a class of zinc-finger (ZF) transcription factors. nih.govresearchgate.net This off-target degradation is a serious concern as it can have unintended biological consequences and hampers the therapeutic applicability of these PROTACs. nih.govbiorxiv.orgresearchgate.net

To address this challenge, researchers are pursuing rational design strategies to create pomalidomide analogs with reduced off-target activity. nih.govbiorxiv.org Studies have shown that making specific chemical modifications to the pomalidomide structure can significantly decrease the unwanted degradation of ZF proteins while maintaining or even enhancing the on-target potency of the PROTAC. nih.govresearchgate.net One successful approach involves adding substitutions at the C5 position of the phthalimide (B116566) ring. nih.govbiorxiv.orgresearchgate.net By developing high-throughput platforms to screen for off-target degradation, scientists can identify these improved pomalidomide derivatives and incorporate them into next-generation PROTACs with better selectivity and safety profiles. nih.govresearchgate.net

Strategies for Enhancing In Vivo Performance and Pharmacokinetics

A major hurdle in PROTAC development is their often-unfavorable physicochemical properties. nih.gov Due to their structure, which links two separate ligands, PROTACs are typically large molecules with high molecular weight, which can lead to poor solubility and low cell permeability. nih.gov These characteristics pose significant challenges for their in vivo performance and pharmacokinetic profiles.

Several innovative strategies are being explored to enhance the delivery and efficacy of PROTACs in a biological system. These include:

Targeted Delivery Systems : One approach involves creating "caged" PROTACs that are activated only in specific tissues or cells. For example, folate-caged PROTACs have been designed to be delivered specifically to cancer cells that overexpress the folate receptor (FOLR1), potentially reducing toxicity in healthy tissues. nih.govacs.org

Antibody-PROTAC Conjugates (Ab-PROTACs) : This strategy combines the specificity of an antibody with the degradative power of a PROTAC. The antibody targets a specific cell surface protein, delivering the PROTAC payload directly to the desired cells. acs.org

Prodrug Approaches : Modifying the PROTAC into an inactive prodrug that is metabolized into its active form in the body can improve its pharmaceutical properties.

Light-Activated PROTACs : Photocaged PROTACs can be designed to remain inactive until they are exposed to light of a specific wavelength, allowing for precise spatial and temporal control over protein degradation. nih.gov

Q & A

Q. Table 1: Comparison of PEG Variants in PROTAC Design

PEG LengthMolecular WeightKey AdvantagesLimitations
PEG2503.50Compact, high membrane permeabilityLimited solubility in aqueous buffers
PEG3477.46Balanced flexibility/solubilityModerate steric hindrance
PEG6609.62Enhanced solubilityReduced cellular uptake efficiency
Data derived from empirical studies .

Q. Table 2: Key Databases for Literature Review

DatabaseUtility in PROTAC Research
SciFinderStructure-based searches for CRBN ligands; reaction optimization data
Web of ScienceCitation tracking for PROTAC efficacy studies; impact factor analysis (h-index, SJR)
ScopusMeta-analysis of cell line-specific degradation efficacy

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.